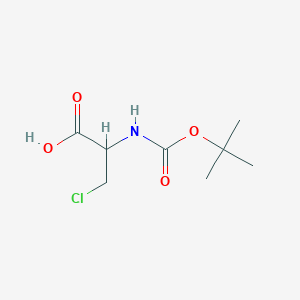![molecular formula C32H37KN2O8S2 B12301916 potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole est un composé organique complexe qui présente une structure unique avec de multiples groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole implique généralement plusieurs étapes, notamment la formation du noyau indole, l’introduction de groupes sulfonate et la fixation de la chaîne carboxypentyle. Les conditions de réaction exigent souvent des catalyseurs, des solvants et un contrôle de la température spécifiques pour garantir que le produit souhaité est obtenu avec un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, d’équipements de synthèse automatisés et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des conditions de réaction.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les groupes sulfonate et carboxyle peuvent participer à des réactions de substitution avec d’autres réactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, jouent un rôle crucial dans la détermination du résultat de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les effets anti-inflammatoires ou anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme composant dans divers procédés industriels.
Applications De Recherche Scientifique
Potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
Le mécanisme par lequel le 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Il peut s’agir de la liaison à des enzymes ou des récepteurs, de la modulation des voies de signalisation et de l’influence de processus cellulaires tels que l’apoptose ou la prolifération.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole comprennent d’autres dérivés de l’indole et des composés organiques sulfonés. Voici quelques exemples :
- Acide indole-3-acétique
- Acide indole-3-butyrique
- Colorants et pigments sulfonés
Unicité
Ce qui distingue le 5-sulfonate de potassium;(2Z)-1-(5-carboxypentyl)-3,3-diméthyl-2-[(2E,4E)-5-(1,3,3-triméthyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-diénylidène]indole, c’est sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans d’autres composés similaires.
Propriétés
Formule moléculaire |
C32H37KN2O8S2 |
|---|---|
Poids moléculaire |
680.9 g/mol |
Nom IUPAC |
potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
Clé InChI |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


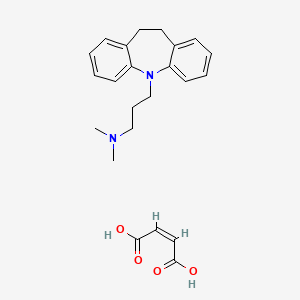
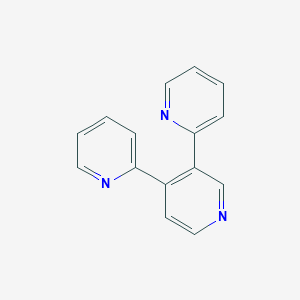
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)
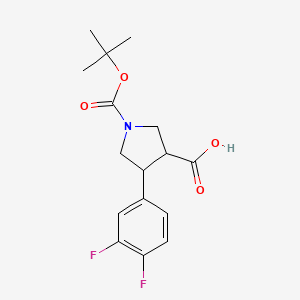

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
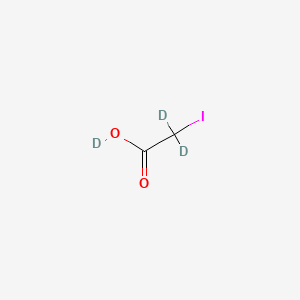
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
